molecular formula C16H12ClNO B14627365 2-(2-Propynylamino)-5-chloro-benzophenone CAS No. 56428-69-4

2-(2-Propynylamino)-5-chloro-benzophenone

Katalognummer: B14627365
CAS-Nummer: 56428-69-4
Molekulargewicht: 269.72 g/mol
InChI-Schlüssel: TXZMSINCINMNAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Propynylamino)-5-chloro-benzophenone is an organic compound that features a benzophenone core substituted with a 2-propynylamino group and a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propynylamino)-5-chloro-benzophenone typically involves the reaction of 5-chloro-benzophenone with 2-propynylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Propynylamino)-5-chloro-benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Propynylamino)-5-chloro-benzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(2-Propynylamino)-5-chloro-benzophenone exerts its effects involves interactions with specific molecular targets. The propynylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atom may also play a role in the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Propynylamino)-benzophenone
  • 5-Chloro-benzophenone
  • 2-Propynylamino-benzophenone

Uniqueness

2-(2-Propynylamino)-5-chloro-benzophenone is unique due to the presence of both the propynylamino group and the chlorine atom, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

56428-69-4

Molekularformel

C16H12ClNO

Molekulargewicht

269.72 g/mol

IUPAC-Name

[5-chloro-2-(prop-2-ynylamino)phenyl]-phenylmethanone

InChI

InChI=1S/C16H12ClNO/c1-2-10-18-15-9-8-13(17)11-14(15)16(19)12-6-4-3-5-7-12/h1,3-9,11,18H,10H2

InChI-Schlüssel

TXZMSINCINMNAL-UHFFFAOYSA-N

Kanonische SMILES

C#CCNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.